molecular formula C7H7F3N2O B13526734 1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one

1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13526734
M. Wt: 192.14 g/mol
InChI Key: XQTSWJDLOKNBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a trifluoromethyl ketone group at the 2-position. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones in the presence of a base, forming various pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one can be compared with other pyrazole derivatives, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as it imparts increased stability, lipophilicity, and reactivity compared to its analogs.

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H7F3N2O/c1-2-12-5(3-4-11-12)6(13)7(8,9)10/h3-4H,2H2,1H3

InChI Key

XQTSWJDLOKNBNE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.